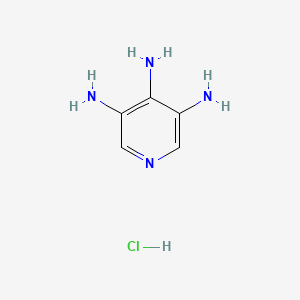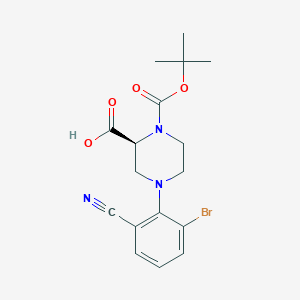
Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate is a complex organic compound that belongs to the class of carbazole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate typically involves multiple steps, starting with the preparation of the carbazole core The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination and the Ullmann reactionThe final step involves the formation of the oxalate salt by reacting the compound with oxalic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-9-carboxylic acid, while reduction can yield the corresponding amine .
Applications De Recherche Scientifique
Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Carbazole, 9-(2-diethylaminoethyl)-2-methoxy-, oxalate can be compared with other carbazole derivatives, such as:
Carbazole, 9-(2-(dimethylamino)ethyl)-: Similar structure but with a dimethylamino group instead of a diethylamino group.
Carbazole, 9-(2-(diethylamino)ethyl)-: Lacks the methoxy group present in this compound
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
41734-78-5 |
|---|---|
Formule moléculaire |
C21H26N2O5 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
diethyl-[2-(2-methoxycarbazol-9-yl)ethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C19H24N2O.C2H2O4/c1-4-20(5-2)12-13-21-18-9-7-6-8-16(18)17-11-10-15(22-3)14-19(17)21;3-1(4)2(5)6/h6-11,14H,4-5,12-13H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
VSABHBDPQBYEHH-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCN1C2=CC=CC=C2C3=C1C=C(C=C3)OC.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)





![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)






